![molecular formula C12H7Cl2N3O2S B1327139 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1131992-22-7](/img/structure/B1327139.png)
2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with two chlorine atoms and a phenylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with a suitable sulfonylating agent, such as phenylsulfonyl chloride, under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The phenylsulfonyl group can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling reactions: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Vascular Endothelial Growth Factor Receptor Inhibition
One of the most notable applications of 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is its role as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). Research has shown that derivatives of this compound exhibit potent inhibition of VEGFR-2, which is crucial in angiogenesis and tumor growth. For instance, specific derivatives were found to be significantly more potent than the standard inhibitor semaxanib, showing 100-fold and 40-fold increases in efficacy against certain cancer models .
2. Multi-Receptor Tyrosine Kinase Inhibition
The compound has also been evaluated for its ability to inhibit multiple receptor tyrosine kinases (RTKs), which are involved in various signaling pathways that regulate cell division and survival. Studies indicate that modifications in the phenyl ring can enhance the inhibitory activity against RTKs, suggesting that this compound could serve as a scaffold for developing multi-targeted cancer therapies .
Synthesis and Derivatives
The synthesis of this compound involves cyclocondensation reactions that yield various derivatives with altered biological activities. The ability to modify the phenylsulfonyl group allows researchers to tailor the compound's properties for specific therapeutic targets. For example, derivatives have been synthesized that demonstrate enhanced selectivity and potency against specific cancer cell lines .
Case Studies
Case Study 1: Anti-Cancer Activity
In a preclinical study using mouse models of melanoma, compounds derived from this compound exhibited significant inhibition of tumor growth and metastasis. The study highlighted the compound's potential as a therapeutic agent in oncology by demonstrating its effectiveness in reducing angiogenesis within tumors .
Case Study 2: Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of this compound revealed that specific substitutions on the phenyl ring could dramatically affect its biological activity. By systematically altering these groups, researchers identified key modifications that enhanced VEGFR-2 inhibition while minimizing off-target effects. This work underscores the importance of chemical modifications in optimizing drug candidates for clinical use .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The phenylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-2,4-dichloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
- 4,7-Dichloro1benzothieno[3,2-d]pyrimidine
Uniqueness
2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine atoms and a phenylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1131992-22-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a vascular endothelial growth factor receptor (VEGFR) inhibitor. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C₁₂H₇Cl₂N₃O₂S
- Molecular Weight : 328.17 g/mol
- CAS Number : 1131992-22-7
The compound primarily acts as an inhibitor of VEGFR-2, a critical receptor involved in angiogenesis. Inhibition of this receptor can lead to reduced tumor growth and metastasis by limiting the blood supply to tumors. The structure of this compound allows it to interact effectively with the ATP-binding site of VEGFR-2.
In Vitro Studies
In a series of studies, various derivatives of pyrrolo[2,3-d]pyrimidines were synthesized and tested for their biological activity. Notably:
- Compounds derived from the parent structure exhibited significant inhibition of VEGFR-2 activity.
- Specific derivatives showed up to 100-fold increased potency compared to standard inhibitors like semaxanib .
In Vivo Studies
In an orthotopic mouse model of melanoma:
- Treatment with selected compounds from this class resulted in significant inhibition of tumor growth and angiogenesis.
- The compounds not only inhibited primary tumor growth but also reduced metastasis significantly .
Case Study 1: VEGFR Inhibition
A study synthesized eight N(4)-phenylsubstituted derivatives that demonstrated varied substitutions in the phenyl ring. Among these:
- Compounds were tested for their ability to inhibit VEGFR-2 in vitro and showed promising results with IC₅₀ values significantly lower than those of existing treatments .
Case Study 2: Anticancer Activity
A related study evaluated the anticancer potential of similar pyrrolo[2,3-d]pyrimidines against various cancer cell lines:
- The most potent compound exhibited IC₅₀ values below 5 µM against A549 and MCF-7 cell lines.
- Mechanistic studies indicated that these compounds induced apoptosis through upregulation of pro-apoptotic markers such as caspase-3 .
Table 1: Biological Activity Summary
Compound | Target | IC₅₀ (µM) | Efficacy | Remarks |
---|---|---|---|---|
Compound 8 | VEGFR-2 | 0.1 | High | 100-fold more potent than semaxanib |
Compound 14 | A549 Cells | <5.0 | Moderate | Induces apoptosis |
Compound 22 | MCF-7 Cells | <1.52 | High | Significant tumor reduction in vivo |
Table 2: Comparison with Standard Treatments
Treatment | IC₅₀ (µM) | Mechanism |
---|---|---|
Erlotinib (EGFR inhibitor) | 4.15 | EGFR inhibition |
Semaxanib (VEGFR inhibitor) | Variable | VEGFR inhibition |
Compound 8 (Pyrrolo derivative) | 0.1 | VEGFR inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves nucleophilic aromatic substitution (NAS) or acid-mediated cyclization. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are synthesized by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aryl amines in isopropanol under HCl catalysis, refluxing for 12–48 hours . Key variables affecting yield include:
- Reaction time : Prolonged reflux (e.g., 48 hours) improves substitution at sterically hindered positions.
- Solvent system : Isopropanol with HCl facilitates NAS, while DMSO or THF is used for Suzuki couplings .
- Work-up : Neutralization with NHOH and recrystallization (e.g., methanol) enhances purity. Yields range from 16% to 94%, depending on substituent reactivity .
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- H/C NMR : Critical for confirming substitution patterns. For example, the NH proton in 7H-pyrrolo[2,3-d]pyrimidine derivatives appears as a broad singlet at δ 11.7–11.8 ppm, while aromatic protons resolve as distinct doublets or triplets (e.g., δ 7.8–8.3 ppm for sulfonyl-substituted derivatives) .
- HRMS (APCI) : Validates molecular formulas (e.g., [M+H] for CHClNS requires m/z 297.0321) .
- X-ray crystallography : Resolves ambiguities in regiochemistry for complex derivatives (e.g., distinguishing N7 vs. N9 sulfonylation) .
Q. How does the phenylsulfonyl group influence the compound’s solubility and stability?
Methodological Answer:
- Solubility : The phenylsulfonyl moiety increases hydrophobicity, necessitating polar aprotic solvents (DMSO, DMF) for in vitro assays. Solubility in water is typically <1 mg/mL .
- Stability : The sulfonyl group enhances resistance to hydrolysis under acidic conditions (pH 4–6) but may degrade in strong bases (pH >10) . Stability in biological buffers (e.g., PBS) should be validated via HPLC at 24-hour intervals.
Advanced Research Questions
Q. What strategies resolve contradictions in kinase inhibition data for pyrrolo[2,3-d]pyrimidine derivatives?
Methodological Answer: Discrepancies in IC values often arise from assay conditions or substituent effects. For example:
- Assay variability : Use standardized protocols (e.g., ADP-Glo™ kinase assays) to compare inhibition of EGFR, VEGFR2, or CDK2 .
- Substituent positioning : 2,4-Dichloro groups enhance steric hindrance, reducing affinity for ATP-binding pockets compared to 4-chloro-5-ethyl analogs .
- Data normalization : Normalize inhibition to positive controls (e.g., staurosporine for kinases) and report mean ± SEM across ≥3 replicates .
Q. How can structure-activity relationship (SAR) studies optimize selectivity for cancer-related targets?
Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) at C2/C4 to enhance kinase binding .
- Side-chain variations : Replace phenylsulfonyl with morpholine or pyrazole to modulate solubility and off-target effects (e.g., hERG inhibition) .
- In silico docking : Use AutoDock Vina to predict binding modes with EGFR (PDB: 1M17) and prioritize derivatives with ΔG < −8 kcal/mol .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Methodological Answer:
- Rodent models : Administer 10–50 mg/kg (oral or IV) in Sprague-Dawley rats. Monitor plasma concentration via LC-MS/MS at t = 0.5, 1, 2, 4, 8, 24 hours.
- Key parameters :
- Metabolite ID : Use hepatocyte microsomes + NADPH to identify oxidative metabolites (e.g., sulfone to sulfoxide) .
Properties
IUPAC Name |
7-(benzenesulfonyl)-2,4-dichloropyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S/c13-10-9-6-7-17(11(9)16-12(14)15-10)20(18,19)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWRYMWYEXGDNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(N=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187739 | |
Record name | 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131992-22-7 | |
Record name | 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131992-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.